molecular formula C18H24N4O2 B7167302 N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide

N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7167302
M. Wt: 328.4 g/mol
InChI Key: QBYSPMUEFOZBNX-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide is a complex organic compound that features an indole moiety, a diazepane ring, and an acetamide group

Properties

IUPAC Name

N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-19-17(23)13-21-8-4-9-22(12-11-21)18(24)15-5-3-6-16-14(15)7-10-20(16)2/h3,5-7,10H,4,8-9,11-13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSPMUEFOZBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCCN(CC1)C(=O)C2=C3C=CN(C3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the diazepane ring and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The diazepane ring may also play a role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and diazepane-containing molecules. Examples include:

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Diazepam: A well-known diazepane-containing drug used for its anxiolytic properties.

Uniqueness

N-methyl-2-[4-(1-methylindole-4-carbonyl)-1,4-diazepan-1-yl]acetamide is unique due to its specific combination of an indole moiety, a diazepane ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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